molecular formula C26H29N3O4 B2820573 Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate CAS No. 921854-78-6

Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate

Cat. No.: B2820573
CAS No.: 921854-78-6
M. Wt: 447.535
InChI Key: MVKWGGMLUCTZNT-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused with a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains an acetamido group and an ethyl benzoate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . The synthesis of similar compounds often involves reactions with acetaldehyde in isopropanol solvent using ammonium formate as a reductive agent in the presence of Pd/C .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The compound, being a quinoline derivative, might undergo various chemical reactions. For instance, 4-hydroxy-2-quinolones can react with bromine in acetic acid or chloroform to afford 2-ethyl-1,2-dihydro-oxazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Quinoline and its derivatives generally have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Scientific Research Applications

Neuropharmacological Applications

Quinoline derivatives, similar in structure to Ethyl 4-(2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate, have been investigated for their potential neuropharmacological benefits. For instance, a study on a quinoline derivative, T-82, demonstrated its ability to ameliorate memory impairment induced by acetylcholinergic dysfunction in rats, suggesting potential applications in treating cognitive disorders like Alzheimer's disease (Isomae et al., 2003).

Catalysis in Organic Synthesis

Quinoline derivatives have also been utilized as catalysts in organic synthesis. A study described the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for the reduction of ketones, highlighting the versatility of quinoline derivatives in catalytic applications (Facchetti et al., 2016).

Corrosion Inhibition

The structural attributes of quinoline derivatives contribute to their efficiency as corrosion inhibitors. A theoretical study on the inhibition efficiencies of quinoxalines, a class closely related to quinolines, as corrosion inhibitors for copper in nitric acid media, demonstrated the potential industrial applications of these compounds in protecting metals from corrosion (Zarrouk et al., 2014).

Synthesis of Complex Molecules

Quinoline derivatives serve as key intermediates in the synthesis of complex organic molecules. A study on the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols through cyclization of ketone oximes showcases the role of quinoline derivatives in facilitating the synthesis of pharmacologically relevant compounds (Uchiyama et al., 1998).

Antimicrobial and Anti-inflammatory Properties

Research into quinoline derivatives has also revealed their potential antimicrobial and anti-inflammatory properties. For example, a series of new 3(4H)-quinazolinone derivatives, structurally related to quinolines, showed significant antibacterial and antifungal activities, underscoring the therapeutic potential of quinoline derivatives (El-Shenawy, 2017).

Future Directions

The future research on this compound could involve exploring its potential biological and pharmaceutical activities, given the known activities of many quinoline derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and yield of its synthesis.

Properties

IUPAC Name

ethyl 4-[[2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-3-32-26(31)20-9-12-21(13-10-20)27-24(30)17-33-22-8-4-7-19-11-14-23(28-25(19)22)29-15-5-6-18(2)16-29/h4,7-14,18H,3,5-6,15-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKWGGMLUCTZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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